molecular formula C11H21NO B1582801 N-tert-Octylacrylamide CAS No. 4223-03-4

N-tert-Octylacrylamide

Cat. No.: B1582801
CAS No.: 4223-03-4
M. Wt: 183.29 g/mol
InChI Key: YRDNVESFWXDNSI-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-tert-Octylacrylamide plays a significant role in biochemical reactions. It is used as a co-monomer to improve the strength and performance of polymers

Cellular Effects

Given its use in polymer enhancement , it may influence cellular processes related to polymer interactions

Molecular Mechanism

It is known to interact with other molecules to form polymers

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Octylacrylamide is typically synthesized through the addition of acrylonitrile and di-isobutylene in an acidic environment . The reaction conditions involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful addition of acrylonitrile to di-isobutylene under acidic conditions, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-Octylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acrylonitrile, di-isobutylene, and acidic catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound include copolymers and terpolymers, which are used in various applications such as personal care products and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-tert-Octylacrylamide include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct properties to the polymers it forms. These properties include enhanced stability, strength, and resistance to environmental factors, making it particularly valuable in applications such as personal care products and industrial processes .

Properties

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-7-9(13)12-11(5,6)8-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDNVESFWXDNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027564
Record name N-tert-Octylacrylamide
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Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)-
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CAS No.

4223-03-4
Record name tert-Octylacrylamide
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Record name N-tert-Octylacrylamide
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Record name N-tert-Octylacrylamide
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Record name 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)-
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Record name N-tert-Octylacrylamide
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Record name N-(1,1,3,3-tetramethylbutyl)acrylamide
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Record name N-TERT-OCTYLACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ratio of N-tert-octylacrylamide to Methyl methacrylate affect copolymer properties?

A1: Research indicates that adjusting the ratio of this compound and Methyl methacrylate during copolymer synthesis directly impacts the resulting material's stiffness. [] This suggests that these monomers play distinct roles in the polymer chain, potentially influencing flexibility and overall mechanical behavior. Further research is needed to fully characterize this relationship and explore potential applications. []

Q2: Beyond stiffness, what other properties can this compound contribute to copolymers?

A2: this compound plays a crucial role in copolymers designed for the temporary shaping of keratin fibers (like hair). [] When combined with Acrylic acid and tert-Butylaminoethylmethacrylic acid, it forms a copolymer that interacts with keratin fibers, enabling temporary styling. The specific ratio of this copolymer with another containing n-Butyl methacrylate, methacrylic acid, and Ethyl methacrylate determines the final styling characteristics. This highlights the versatility of this compound in tuning material properties for specific applications. []

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